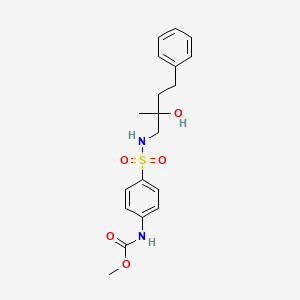

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid, also known as MOE-Oxazoline, is an organic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. MOE-Oxazoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

Cycloaddition Reactions : Studies show that 5-methoxyoxazoles react with tetracyanoethylene to give esters of tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, indicating a potential application in synthesizing complex organic molecules (Ibata et al., 1992).

Peptide Synthesis : 2-Alkoxy-5(4H)-oxazolones are found to be crucial intermediates in peptide synthesis. Their structures have been determined by X-ray diffraction, suggesting their application in the design of peptide-based compounds (Crisma et al., 1997).

Oxazole Ring Opening : The reaction of oxazoles with certain reagents leads to the formation of carboxylic acids, demonstrating their utility in synthetic organic chemistry (Wasserman et al., 1981).

Applications in Material Science

Fluorescence Probes : Certain derivatives of oxazole, like 6-methoxyanthracene-2-carboxylic acid, exhibit solvatochromism and can be used as fluorescence probes. These compounds can serve as markers or sensors in various scientific and industrial applications (Ihmels et al., 2000).

Corrosion Inhibition : Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole show high efficiency as corrosion inhibitors, indicating potential applications in protecting metals in acidic environments (Bentiss et al., 2009).

Applications in Medicinal Chemistry

Synthesis of Biologically Active Compounds : The creation of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule suitable for preparing collections of peptidomimetics or biologically active compounds, demonstrates the role of oxazole derivatives in medicinal chemistry (Ferrini et al., 2015).

Antiallergic Compounds : Certain oxazole derivatives have shown potential as antiallergic agents, opening avenues for new therapeutic drugs (Buckle et al., 1983).

Catalysts in Chemical Synthesis : Chiral Salen ± Aluminum Complexes used in the synthesis of oxazole derivatives can lead to new methods for asymmetric synthesis of important biological molecules (Evans et al., 2001).

Corrosion Inhibitors : Triazole derivatives have been synthesized as new inhibitors for corrosion of mild steel in acid media, showcasing another potential application in the field of material protection and maintenance (Li et al., 2007).

Propiedades

IUPAC Name |

2-(1-methoxyethyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXWGKRXQHAEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CO1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)

![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)

![N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2913034.png)

![3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2913035.png)

![Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2913040.png)

![2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2913045.png)

![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2913047.png)